molecular formula C27H24O B14185859 3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL CAS No. 918973-90-7

3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL

Cat. No.: B14185859
CAS No.: 918973-90-7
M. Wt: 364.5 g/mol
InChI Key: CMXFNLYWXCLXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL is a complex organic compound that features a pyrene moiety linked to an octynyl group through a propynyl alcohol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL typically involves a multi-step process. One common method is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrene moiety can intercalate with DNA, potentially disrupting replication and transcription processes, which is of interest in anticancer research .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazine-substituted prop-2-yn-1-ols
  • Pyridine-substituted prop-2-yn-1-ols
  • But-3-yn-2-ols and but-3-yn-2-ones

Uniqueness

3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL is unique due to the presence of both a pyrene moiety and an octynyl group, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photonics .

Properties

CAS No.

918973-90-7

Molecular Formula

C27H24O

Molecular Weight

364.5 g/mol

IUPAC Name

3-(6-oct-1-ynylpyren-1-yl)prop-2-yn-1-ol

InChI

InChI=1S/C27H24O/c1-2-3-4-5-6-7-9-20-11-13-22-16-18-25-21(10-8-19-28)12-14-23-15-17-24(20)26(22)27(23)25/h11-18,28H,2-6,19H2,1H3

InChI Key

CMXFNLYWXCLXSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.